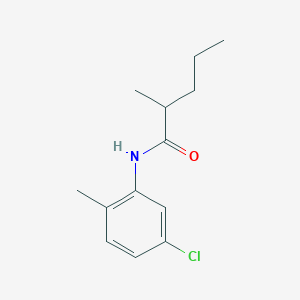![molecular formula C21H18ClNO4S B263143 Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)
Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M2TBC is a synthetic compound that belongs to the family of thioester derivatives. It was first synthesized by researchers at the University of Alabama in 2011. Since then, it has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and material science.
科学的研究の応用
M2TBC has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. M2TBC has also been studied for its potential use as a drug delivery system. It has been shown to enhance the delivery of various drugs, including doxorubicin and paclitaxel, to cancer cells.
作用機序
The mechanism of action of M2TBC is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. M2TBC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, proteins that regulate gene expression.
Biochemical and physiological effects:
M2TBC has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. M2TBC has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
M2TBC has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high yield. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, M2TBC has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of M2TBC. One area of research is the development of new drug delivery systems using M2TBC. Another area of research is the development of new cancer therapies based on M2TBC. Additionally, M2TBC may have potential applications in other fields, such as material science and catalysis.
In conclusion, M2TBC is a synthetic compound that has attracted significant scientific research attention due to its potential applications in various fields. The synthesis of M2TBC involves several steps, and the overall yield is approximately 30%. M2TBC has been studied extensively for its potential applications in cancer research, drug delivery, and material science. The mechanism of action of M2TBC is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. M2TBC has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of M2TBC, including the development of new drug delivery systems and cancer therapies.
合成法
The synthesis of M2TBC involves several steps, including the reaction of 4-chloro-2-naphthol with benzylamine, followed by the reaction of the resulting product with 2-bromoacetyl chloride. The final step involves the reaction of the intermediate product with methyl 2-mercaptobenzoate. The overall yield of the synthesis is approximately 30%.
特性
分子式 |
C21H18ClNO4S |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
methyl 2-[2-[(4-chloro-1-hydroxynaphthalen-2-yl)methylamino]-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C21H18ClNO4S/c1-27-21(26)16-8-4-5-9-18(16)28-12-19(24)23-11-13-10-17(22)14-6-2-3-7-15(14)20(13)25/h2-10,25H,11-12H2,1H3,(H,23,24) |
InChIキー |
ZOEQAQQKJFDJDH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=C(C3=CC=CC=C3C(=C2)Cl)O |
正規SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NCC2=C(C3=CC=CC=C3C(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)


![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)


